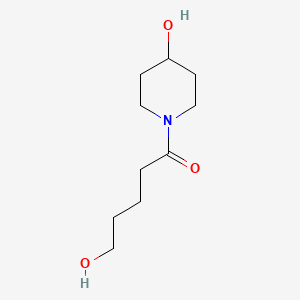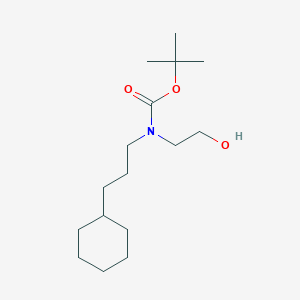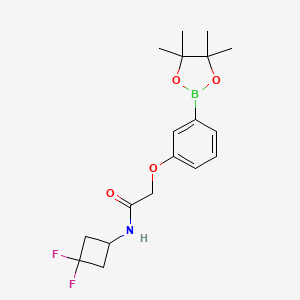
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a fluorine atom at the 7th position, a methoxy-ethyl group at the 1st position, and a carboxylic acid group at the 3rd position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid typically involves multiple steps:
Starting Material: The synthesis begins with an appropriately substituted indole derivative.
Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as Selectfluor.
Alkylation: The 1st position is alkylated with 2-methoxy-ethyl bromide in the presence of a strong base like sodium hydride.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-ethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products
Oxidation: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxaldehyde or 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Reduction: Products include 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-methanol.
Substitution: Products depend on the nucleophile used, such as 7-amino-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, indole derivatives are studied for their potential as enzyme inhibitors, receptor agonists, or antagonists. This compound could be explored for its interactions with biological targets.
Medicine
Medicinally, indole derivatives have shown promise in treating various conditions, including cancer, inflammation, and neurological disorders. This compound could be investigated for its therapeutic potential in these areas.
Industry
In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid would depend on its specific biological target. Generally, indole derivatives can interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the methoxy-ethyl group can influence the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
Indole-3-carboxylic acid: Lacks the fluorine and methoxy-ethyl groups, making it less lipophilic and potentially less bioactive.
7-fluoroindole: Lacks the carboxylic acid and methoxy-ethyl groups, which may reduce its versatility in chemical reactions.
1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid: Lacks the fluorine atom, which may affect its binding properties and stability.
Uniqueness
The presence of both the fluorine atom and the methoxy-ethyl group in 7-fluoro-1-(2-methoxy-ethyl)-1H-indole-3-carboxylic acid makes it unique. These functional groups can enhance its chemical reactivity, biological activity, and pharmacokinetic profile, distinguishing it from other indole derivatives.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C12H12FNO3 |
|---|---|
Peso molecular |
237.23 g/mol |
Nombre IUPAC |
7-fluoro-1-(2-methoxyethyl)indole-3-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c1-17-6-5-14-7-9(12(15)16)8-3-2-4-10(13)11(8)14/h2-4,7H,5-6H2,1H3,(H,15,16) |
Clave InChI |
QJHJCRLBTYSSBG-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=C(C2=C1C(=CC=C2)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


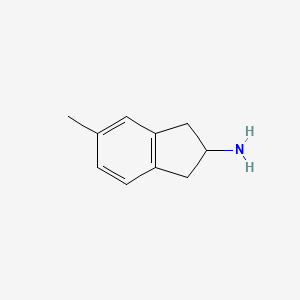


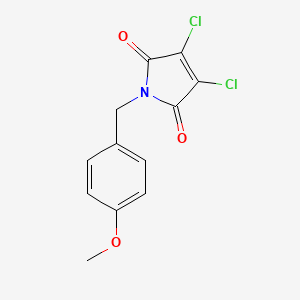

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)

